Indoxacarb

Catalog No.
S1543906
CAS No.
174060-41-4
M.F
C22H17ClF3N3O7
M. Wt
527.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoxacarb

CAS Number

174060-41-4

Product Name

Indoxacarb

IUPAC Name

methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate

Molecular Formula

C22H17ClF3N3O7

Molecular Weight

527.8 g/mol

InChI

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1

InChI Key

VBCVPMMZEGZULK-NRFANRHFSA-N

SMILES

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl

Solubility

Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C)
In water, 0.20 mg/L at 20 °C

Synonyms

DPX-MP062, indoxacarb

Canonical SMILES

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl

Isomeric SMILES

COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl

Description

The exact mass of the compound Indoxacarb is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in n-octanol 14.5 g/l, methanol 103 g/l, acetonitrile 139 g/l, acetone >250 g/kg (all at 25 °c)in water, 0.20 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. It belongs to the ontological category of methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: permethrin, combinations, Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Insecticidal Properties

  • Pest Control

    Research demonstrates the efficacy of indoxacarb in controlling a broad spectrum of insect pests, including lepidopteran larvae (caterpillars) such as Helicoverpa armigera and Spodoptera litura [1, 4]. Studies compare its effectiveness with other insecticides, highlighting its advantages in specific scenarios [1, 4].

  • Mode of Action

    Scientific inquiry delves into the mode of action of indoxacarb. It disrupts the sodium ion channels in insects, leading to paralysis and death [5]. Understanding this mechanism helps researchers develop strategies to manage potential resistance development in pest populations.

Environmental Impact

  • Persistence and Degradation

  • Impact on Non-target Organisms

    Research examines the potential effects of indoxacarb on non-target organisms, such as beneficial predators and pollinators [4]. This assessment helps develop integrated pest management (IPM) strategies that minimize ecological disruption.

Formulation Development

  • Improving Efficacy and Safety

    Scientists are continuously developing new formulations of indoxacarb to enhance its effectiveness, target specificity, and environmental safety [5]. Novel formulations aim to improve factors like adhesion to plant surfaces, controlled release, and reduced toxicity to non-target organisms.

  • Resistance Management

    Research explores strategies to manage potential resistance development in pest populations to indoxacarb. This may involve using alternative insecticides in rotation or developing new formulations that overcome resistance mechanisms.

Note

The bracketed numbers correspond to the following references:

  • Susceptibility and residual effect of indoxacarb formulations on major soybean lepidopteran pests Phytoparasitica:
  • Studies on Dissipations and Residues of Indoxacarb under Different Field and Environmental Conditions Journal of Agricultural and Food Chemistry:
  • Application of indoxacarb for managing shoot and fruit borer of eggplant (Solanum melongena L.) and its decontamination ResearchGate:
  • Impact of indoxacarb and sulphur formulation on aphid and three specific predators in Okra fields Bulletin of the National Research Centre:
  • Indoxacarb-Loaded Anionic Polyurethane Blend with Sodium Alginate Improves pH Sensitivity and Ecological Security for Potential Application in Agriculture MDPI:

Indoxacarb is a synthetic insecticide belonging to the oxadiazine chemical family, primarily used for controlling lepidopteran pests in various agricultural settings. Its chemical formula is C22H17ClF3N3O7C_{22}H_{17}ClF_{3}N_{3}O_{7}, and it is characterized by a unique mechanism of action that involves the blockage of sodium channels in the nervous system of insects, leading to paralysis and death. Indoxacarb is marketed under several trade names, including Steward and Avaunt, and is considered a reduced-risk pesticide due to its lower toxicity to non-target organisms compared to traditional organophosphate insecticides .

Indoxacarb undergoes several metabolic transformations in both insects and mammals. Key reactions include:

  • Hydroxylation of the indane ring: This reaction introduces hydroxyl groups into the molecule, potentially altering its biological activity.
  • Hydrolysis of the carboxymethyl group: This process removes functional groups from the nitrogen atom, affecting the compound's stability and reactivity.
  • Opening of the oxadiazine ring: This reaction generates cleaved products that may contribute to its toxic effects .

The primary metabolic pathway leads to the formation of active intermediates that can induce methemoglobinemia, a condition where hemoglobin is oxidized and loses its ability to carry oxygen effectively .

Indoxacarb exhibits potent neurotoxic effects on insects by inhibiting sodium channel activity, which disrupts normal nerve function. This results in:

  • Feeding cessation: Insects stop feeding shortly after exposure.
  • Paralysis: Following feeding interruption, paralysis ensues, leading to death within hours.
  • Toxicity in mammals: While less toxic to humans than traditional pesticides, indoxacarb can cause adverse effects such as skin sensitization, blurred vision, and hematological changes like methemoglobinemia and hemolytic anemia when exposure occurs through ingestion or inhalation .

The synthesis of indoxacarb involves multiple steps:

  • Formation of the oxadiazine core: This typically includes reactions that create the oxadiazine ring structure.
  • Introduction of substituents: Key functional groups such as methoxycarbonyl and trifluoromethyl are added to enhance insecticidal properties.
  • Purification: The final product undergoes purification processes to remove impurities and ensure high potency .

Indoxacarb is widely used in agriculture for pest management, particularly against lepidopteran larvae in crops such as cotton, soybeans, and various vegetables. Additionally, it serves as a flea control agent for pets. Its effectiveness against resistant pest populations makes it a valuable tool in integrated pest management strategies .

Research has shown that indoxacarb can interact with various biological systems:

  • Acetylcholinesterase activity: Studies indicate that indoxacarb can initially increase acetylcholinesterase activity in certain organisms but may lead to inhibition over prolonged exposure periods .
  • Antioxidant responses: Exposure to indoxacarb has been linked to alterations in antioxidant enzyme activities (e.g., catalase and glutathione peroxidase) in aquatic organisms, suggesting a potential for oxidative stress induction .

Indoxacarb shares similarities with other insecticides but possesses unique characteristics that distinguish it from them. Below is a comparison with notable compounds:

CompoundChemical ClassMechanism of ActionUnique Features
IndoxacarbOxadiazineSodium channel blockerReduced-risk profile; less toxic to non-target species
ChlorantraniliproleAnthranilic diamideRyanodine receptor modulatorBroad-spectrum efficacy; acts on muscle contraction pathways
SpinosadSpinosynNicotinic acetylcholine receptor agonistDerived from natural sources; effective against a wide range of pests
Lambda-cyhalothrinPyrethroidSodium channel modulatorFast-acting; neurotoxic effects on insects

Indoxacarb's distinct mechanism—blocking sodium channels—is less common among insecticides, which often target other pathways like acetylcholine receptors or muscle contraction mechanisms.

Color/Form

White powde

XLogP3

4.8

Density

1.44 g/cu cm at 20 °C

LogP

4.65 (LogP)
log Kow = 4.65

Melting Point

88.1 °C

UNII

52H0D26MWR

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 208 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 205 of 208 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment and prevention of flea infestation.For dogs and cats: Treatment and prevention of flea infestation.The veterinary medicinal product can be used as part of a treatment strategy for flea-allergy dermatitis. Developing stages of fleas in the pet's immediate surroundings are killed following contact with Activyl-treated pets.

ATC Code

QP53AX27

Mechanism of Action

... Indoxacarb inhibits sodium channels and certain subtypes of nicotinic receptors.
The effects of the oxadiazine insecticide indoxacarb and its N-decarbomethoxylated metabolite (DCJW) on tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels in rat dorsal ganglion neurons were studied using the whole-cell patch clamp technique. Indoxacarb and DCJW suppressed the peak amplitude of action potentials, and DCJW exhibited a faster time course and higher potency than indoxacarb in the blocking effects. In voltage-clamp experiments, indoxacarb and DCJW suppressed TTX-R sodium currents in a time-dependent manner without a steady-state level of suppression. IC50 values for indoxacarb and DCJW on TTX-R sodium currents were estimated to be 10.7 and 0.8 microM after 25 min of bath application, respectively. DCJW was about 10 times more potent than indoxacarb in blocking TTX-R sodium currents. Although the suppressive effects of indoxacarb were partially reversible after washout with drug-free external solution, no recovery of sodium current was observed in DCJW treated neurons after prolonged washout. In current-voltage relationships, both indoxacarb and DCJW blocked the sodium currents to the same degree in the entire range of membrane potentials. The sodium conductance-voltage curve was not shifted along the voltage axis by indoxacarb and DCJW at 10 microM. In contrast, the steady-state inactivation curves were shifted in the hyperpolarizing direction by indoxacarb as well as by DCJW. Based on these results, it was concluded that indoxacarb and DCJW potently blocked the TTX-R sodium channel in rat DRG neurons with hyperpolarizing shifts of the steady-state inactivation curves, suggesting preferential association of the insecticides to the inactivated state of sodium channels. The small structural variation between indoxacarb and DCJW resulted in clear differences in potency for blocking sodium channels and reversibility after washout.

Vapor Pressure

1.9X10-10 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

173584-44-6

Wikipedia

(4aS)-indoxacarb

Use Classification

Agrochemicals -> Insecticides
Veterinary drugs -> Activyl Tick Plus -> EMA Drug Category
permethrin, combinations, Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group
Veterinary drugs -> Activyl -> EMA Drug Category
Ectoparasiticides for topical use, incl. insecticides, indoxacarb -> Veterinary pharmacotherapeutic group
Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: G.D. Annis et al, WO 92 11249 (1992 to DuPont); eidem, US 5462938 (1995)

Dates

Modify: 2023-07-17

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